

6-Chloro-5-methylpyridin-2-amine melting point and boiling point

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Compound of Interest

Compound Name: 6-Chloro-5-methylpyridin-2-amine

Cat. No.: B1439278

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An In-depth Technical Guide to the Physicochemical Characterization of **6-Chloro-5-methylpyridin-2-amine**

Audience: Researchers, scientists, and drug development professionals. Core Topic: Melting and Boiling Point of **6-Chloro-5-methylpyridin-2-amine**

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular entities is not merely a preliminary step but a foundational pillar of successful research and development. **6-Chloro-5-methylpyridin-2-amine**, a substituted heteroaromatic amine, represents a key intermediate in the synthesis of various pharmaceutical agents, including the cystic fibrosis modulator Lumacaftor[1]. Its structural motifs are common in medicinal chemistry, making a thorough understanding of its properties broadly applicable[2][3].

This guide provides a Senior Application Scientist's perspective on determining the melting and boiling points of this compound. We will move beyond simple data reporting to explore the causality behind robust experimental design, the interpretation of results as indicators of purity, and the practical application of these fundamental physical constants.

Part 1: Core Physicochemical Data of 6-Chloro-5-methylpyridin-2-amine

The arrangement of functional groups—an amine, a chloro group, and a methyl group on a pyridine scaffold—governs the intermolecular forces (hydrogen bonding, dipole-dipole, and van der Waals forces) that dictate the compound's physical state and phase transition temperatures. Accurate values for these properties are essential for process development, purification, and formulation.

Tabulated Physical Properties

The following table summarizes the available physicochemical data for **6-Chloro-5-methylpyridin-2-amine** (CAS No. 442129-37-5). It is critical for researchers to note that literature values can vary, and isomers may have significantly different properties. For instance, the isomer 2-chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2) has a reported melting point of 115 °C[4]. This underscores the necessity of unambiguous sample identification alongside experimental determination.

Property	Value	Conditions / Notes	Source
Melting Point	90-92 °C	Atmospheric Pressure	[5]
Boiling Point	270.8 °C	At 760 mmHg (Calculated)	[5]
Molecular Formula	C ₆ H ₇ ClN ₂	[2][5]	
Molecular Weight	142.59 g/mol	[2][5]	
Flash Point	117.6 °C	[5]	

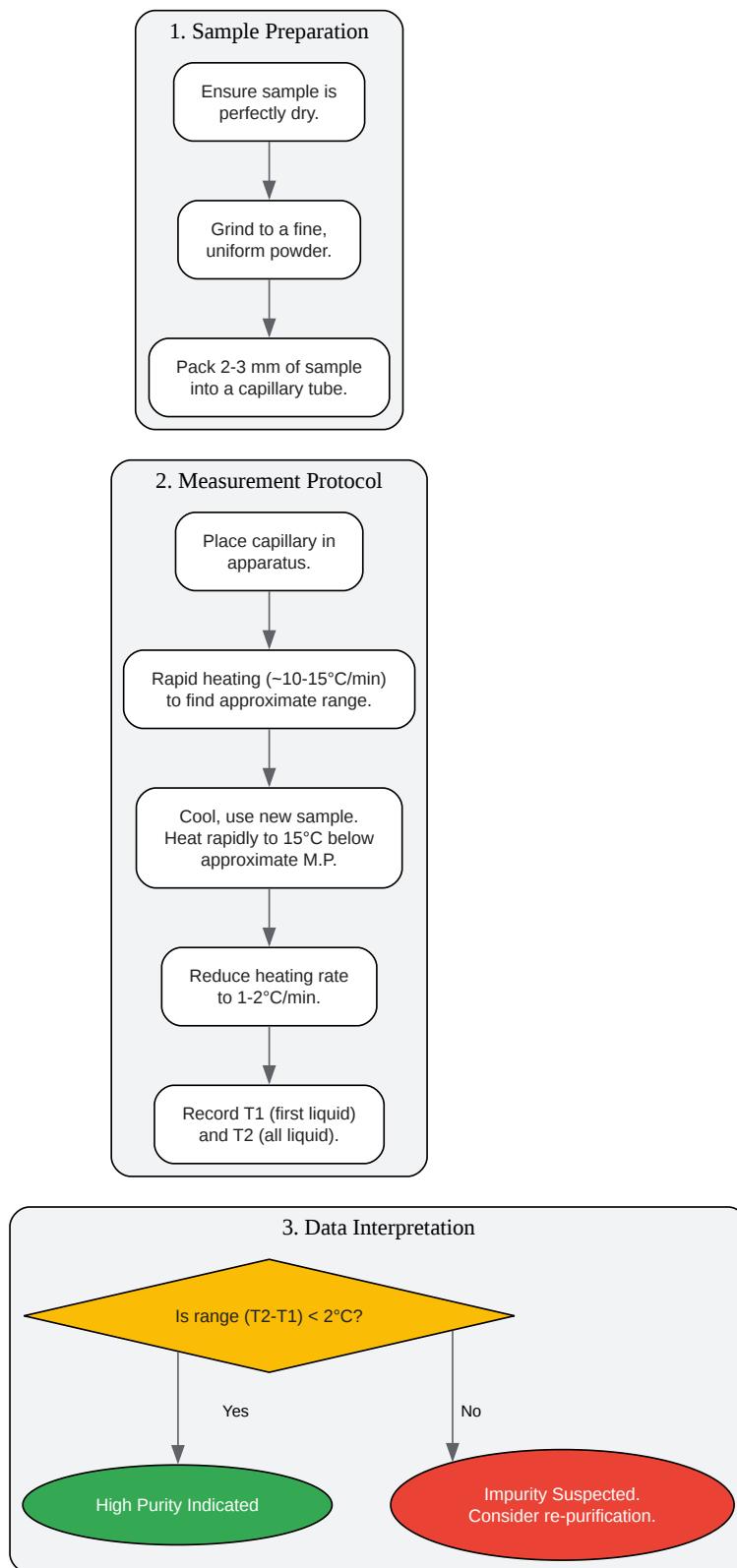
Note: The reported boiling point is a calculated value. Experimental determination via vacuum distillation would be required to avoid thermal decomposition at such a high temperature.

Part 2: Rigorous Experimental Determination Methodologies

The trustworthiness of a compound's physical data is directly proportional to the rigor of the methodology used for its measurement. The following protocols are designed as self-validating systems, where the nature of the result (e.g., a sharp vs. broad melting range) provides immediate feedback on the purity of the sample.

Protocol: Melting Point Determination via the Capillary Method

The melting point is arguably the most crucial and accessible indicator of a solid compound's purity. A pure crystalline solid exhibits a sharp, well-defined melting point range (typically < 2 °C)[6]. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range[7][8].

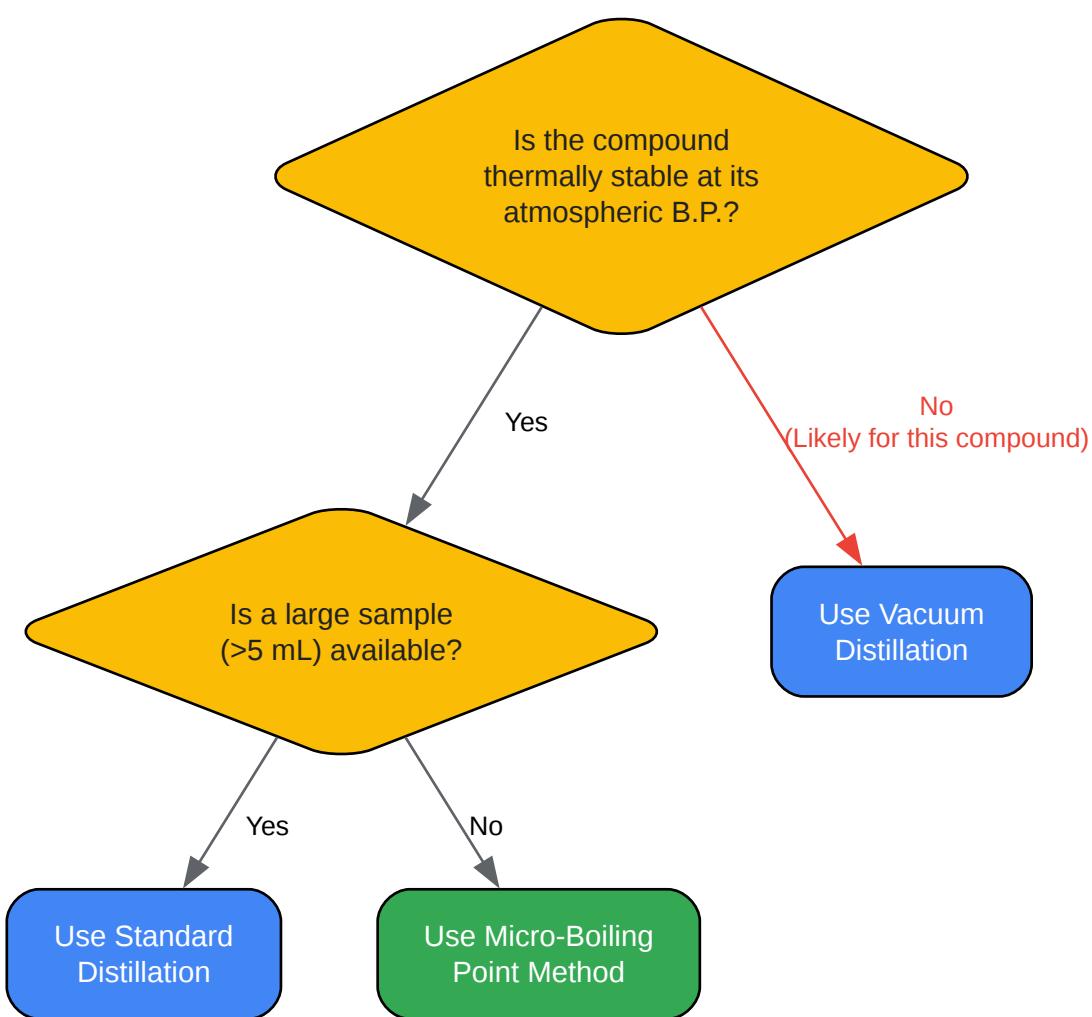
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Caption: Standard workflow for accurate melting point determination and purity assessment.

- Sample Preparation:
 - Place a small amount of **6-Chloro-5-methylpyridin-2-amine** on a clean, dry watch glass. The sample must be completely free of solvent, as residual solvent will act as an impurity.
 - Using a spatula or mortar and pestle, crush the solid into a fine, homogenous powder. This is critical for uniform heat transfer throughout the sample[9].
- Capillary Loading:
 - Tap the open end of a capillary tube into the powder.
 - Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into the bottom. A sample height of 2-4 mm is ideal[7]. An excessive amount of sample will cause an artificially broad melting range.
- Measurement:
 - Place the loaded capillary into the heating block of the melting point apparatus[9].
 - Initial Rapid Scan (Optional but Recommended): For an unknown or newly synthesized batch, heat at a rate of 10-20 °C/minute to quickly find an approximate melting point[7].
 - Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a fresh sample and begin heating again.
 - When approaching the melting point, reduce the heating rate to 1-2 °C/minute. This slow rate is essential to ensure the sample and thermometer are in thermal equilibrium.
- Observation and Recording:
 - Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.
 - Record the temperature at which the last solid crystal melts into a clear liquid. This is the end of the melting range. The recorded value should be presented as a range (e.g., 90-91.5 °C).

Protocol: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[10]. For a high-melting-point solid like **6-Chloro-5-methylpyridin-2-amine**, direct heating to its calculated atmospheric boiling point of ~271 °C would likely cause decomposition. Therefore, micro-scale methods or distillation under reduced pressure are the appropriate techniques.



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Caption: Decision process for selecting the appropriate boiling point determination technique.

This method is ideal for small research-scale quantities and avoids prolonged heating of the bulk material[11].

- Apparatus Setup:
 - Place a small amount (a few milliliters) of the molten **6-Chloro-5-methylpyridin-2-amine** into a small test tube (e.g., a Durham tube).
 - Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.
 - Attach the test tube assembly to a thermometer using a rubber band or wire.
- Heating:
 - Immerse the assembly in a heating bath (e.g., mineral oil or a heating block), ensuring the sample is below the bath's surface.
 - Begin heating slowly and with constant stirring of the bath to ensure even temperature distribution.
- Observation:
 - As the temperature rises, air trapped in the capillary will expand and exit as a slow stream of bubbles.
 - When the liquid's boiling point is reached, its vapor pressure will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary's open end[11].
- Measurement:
 - Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.
 - The bubble stream will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point[10][11]. At this moment, the vapor pressure inside the capillary has just dropped below the external atmospheric pressure.

Conclusion: From Data to Knowledge

The melting and boiling points of **6-Chloro-5-methylpyridin-2-amine** are more than mere numbers; they are fundamental descriptors of its physical nature and purity. The protocols detailed herein are designed to provide researchers with a robust framework for generating trustworthy data. By understanding the principles behind these classic techniques—the effect of impurities on the melting range, the relationship between vapor pressure and boiling point, and the importance of thermal equilibrium—scientists can ensure the quality of their intermediates, leading to more reliable and reproducible outcomes in the complex path of drug development and chemical synthesis.

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